molecular formula C7H5NOS B019022 1,2-benzisothiazol-3(2H)-one CAS No. 2634-33-5

1,2-benzisothiazol-3(2H)-one

Cat. No. B019022
CAS RN: 2634-33-5
M. Wt: 151.19 g/mol
InChI Key: DMSMPAJRVJJAGA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2-Benzisothiazol-3(2H)-one and its derivatives involves multiple methodologies, showcasing the compound's synthetic versatility. Notable methods include:

  • The nitration of isatoic anhydride followed by conversion to 5-nitro-2,1-benzisothiazol-3(1H)-ones and subsequent alkylation, demonstrating an effective approach for synthesizing 1,5-disubstituted derivatives (Kharul et al., 2011).
  • A copper-catalyzed tandem reaction of o-bromobenzamide derivatives with potassium thiocyanate in water, leading to various benzisothiazol-3(2H)-one derivatives through a process involving S-C and S-N bond formation (Wang et al., 2012).

Molecular Structure Analysis

The molecular structure of 1,2-Benzisothiazol-3(2H)-one is characterized by the presence of a benzisothiazol ring, which plays a crucial role in its chemical behavior and reactions. The structural analyses often involve spectroscopic methods, including NMR and IR, to elucidate the compound's configuration and confirm the formation of desired products in synthetic processes.

Chemical Reactions and Properties

1,2-Benzisothiazol-3(2H)-one participates in various chemical reactions, leveraging its reactive sites to form a myriad of derivatives:

  • Electrochemical methods have been employed for synthesizing benzisothiazol-3(2H)-ones from 2-mercaptobenzamides, highlighting an eco-friendly approach with wide substrate scope and mild conditions (Zhong et al., 2021).
  • The compound has been synthesized via amminolysis of nitro 2-chlorosulfonylbenzoate esters, presenting an alternative route with advantages over traditional oxidation methods (Saari & Schwering, 1986).

Scientific Research Applications

Organic Chemistry

1,2-benzisothiazol-3(2H)-one is a type of benzothiazole, which is an aromatic heterocyclic compound . Benzothiazoles, including 1,2-benzisothiazol-3(2H)-one, are used in various applications due to their thermally stable electron-withdrawing properties .

Application

Benzothiazoles are used in the synthesis of dyes, such as thioflavin . Some drugs also contain this group, examples being riluzole and pramipexole . Accelerators for the sulfur vulcanization of rubber are based on 2-mercaptobenzothiazoles .

Method of Application

An efficient copper-catalyzed reaction for the synthesis of benzisothiazol-3(2H)-ones has been developed, starting from easily available 2-halobenzamides and carbon disulfide . The reaction proceeds via a consecutive process with S–C bond and S–N bond formation .

Results

The copper-catalyzed reaction gave the corresponding target products in 30–89% yield for 25 examples .

Food Additive

Benzothiazole, which includes 1,2-benzisothiazol-3(2H)-one, occurs naturally in some foods but is also used as a food additive . It has a sulfurous odor and meaty flavor . The European Food Safety Authority assessment had "no safety concern at estimated levels of intake as a flavoring substance" .

Nonlinear Optics

This ring is a potential component in nonlinear optics (NLO) . Nonlinear optics is the branch of optics that describes the behavior of light in nonlinear media, that is, media in which the polarization density P responds non-linearly to the electric field E of the light .

Arsenic Detection

A benzothiazole derivative is suggested as a dye for arsenic detection . Arsenic is a chemical element with the symbol As. It is a metalloid. Arsenic occurs in many minerals, usually in combination with sulfur and metals, but also as a pure elemental crystal .

Synthesis of 2-Substituted 1,2-Benzisothiazol-3(2H)-ones

2-Alkyl- and 2-aryl-1,2-benzisothiazol-3(2H)-ones were synthesized in high yields by the cyclization of 2-(methylsulphinyl)benzamides with thionyl chloride . This provides a novel route to 2-substituted 1,2-benzisothiazol-3(2H)-ones .

Firefly Bioluminescence

Firefly luciferin can be considered a derivative of benzothiazole . Fireflies produce light through a chemical reaction that involves luciferin, an enzyme called luciferase, and adenosine triphosphate (ATP), the molecule that provides energy to cells . The light produced by this biochemical reaction is used by fireflies for attracting mates .

Synthesis of Diverse Benzothiazoles

An efficient copper-catalyzed reaction for the synthesis of benzisothiazol-3(2H)-ones has been developed, starting from easily available 2-halobenzamides and carbon disulfide . The reaction proceeds via a consecutive process with S–C bond and S–N bond formation . This method gave the corresponding target products in 30–89% yield for 25 examples .

Safety And Hazards

Despite their effectiveness as biocides, isothiazolinones like BIT are strong sensitizers, producing skin irritations and allergies and may pose ecotoxicological hazards . Therefore, their use is restricted by EU legislation .

Future Directions

The noticeable biological effects observed for isothiazole-containing compounds have generated an enormous interest on this scaffold for drug discovery and development programs . This resulted in a steady increase in the number of related patent applications as well as in the successful introduction of isothiazole-based derivatives to the market .

properties

IUPAC Name

1,2-benzothiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NOS/c9-7-5-3-1-2-4-6(5)10-8-7/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMSMPAJRVJJAGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5032523
Record name 1,2-Benzisothiazolin-3-one
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Molecular Weight

151.19 g/mol
Source PubChem
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Physical Description

Liquid; NKRA, Solid
Record name 1,2-Benzisothiazol-3(2H)-one
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Record name 1,2-Benzisothiazol-3(2H)-one
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Boiling Point

327.6 °C
Record name 1,2-Benzisothiazoline-3-one
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Solubility

21.7 [ug/mL] (The mean of the results at pH 7.4), In water, 1.1 g/L at 20 °C; 0.938 g/L at 20 °C and pH 4.8; 1.288 g/L at 20 deg and pH 6.7; 1.651 g/L at 20 °C at pH 9.1; 1.198 g/L at 30 °C pH 4.8
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Record name 1,2-Benzisothiazoline-3-one
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Density

1.483 g/cu cm at 20 °C
Record name 1,2-Benzisothiazoline-3-one
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Vapor Pressure

2.78X10-6 mm Hg at 25 °C
Record name 1,2-Benzisothiazoline-3-one
Source Hazardous Substances Data Bank (HSDB)
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Product Name

1,2-Benzisothiazol-3(2H)-one

Color/Form

Off-white to yellowish solid, White to off-white fine, crystalline powder, Technical product (commercial) can be in the form of a solid paste that is off-white to brown in color

CAS RN

2634-33-5
Record name 1,2-Benzisothiazol-3(2H)-one
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Record name 1,2-Benzisothiazol-3(2H)-one
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Record name 1,2-Benzisothiazoline-3-one
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Record name 1,2-Benzisothiazol-3(2H)-one
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Melting Point

156.6 °C, 157 - 158 °C
Record name 1,2-Benzisothiazoline-3-one
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,2-Benzisothiazol-3(2H)-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034413
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

In this method, 2-(methylthio)benzamide is produced from 2-(methylthio)benzoyl chloride; oxidized with periodic acid to 2-(methylsulfinyl)benzamide; and cyclized in the presence of thionyl chloride to yield a 1,2-benzisothiazol-3-one. ##STR1## (B) Org. Prep. Proced. Int., 15, 315-319(1983)
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Synthesis routes and methods II

Procedure details

From the monochlorobenzene layer obtained by the same procedures as in Example 1, 2-(methylthio)benzaldehyde oxime was isolated in the same manner as in Example 2. 39.7 g of the oxime isolated was dissolved in 150 g of monochlorobenzene. Then, the oxime was cyclized in the same manner as in Example 1 except that chlorine was changed to 35.3 g (0.26 mol) of sulfuryl chloride. As a result, 32.7 g of 1,2-benzisothiazol-3-one was obtained. The yield against 2-(methylthio)benzaldehyde oxime was 91%.
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oxime
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39.7 g
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oxime
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35.3 g
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150 g
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Synthesis routes and methods III

Procedure details

To a 500 ml four-necked flask equipped with a stirrer, a thermometer, and a condenser, 29.8 g (0.2 mol) of 2-(methylthio)benzonitrile, 100 g of monochlorobenzene, and 4.32 g (0.24 mol) of water were added. To the flask, 29.7 g (0.22 mol) of sulfuryl chloride was added with stirring at a temperature of from 5° to 15° C., heated to a temperature of from 70° to 80° C., and allowed to react for 1 hour. After the completion of the reaction, the reaction mixture was cooled to room temperature to precipitate white crystals. The white crystals were washed with monochlorobenzene, and dried to give 29.0 g of 1,2-benzisothiazol-3-one (melting point: 157° to 158° C.). The yield of the product was 96% against the starting 2-(methylthio)benzonitrile.
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29.8 g
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4.32 g
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100 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,130
Citations
ES Taher, TS Ibrahim, M Fares… - European Journal of …, 2019 - Elsevier
Two new series of 1,2-benzisothiazol-3(2H)-one-1,1-dioxide derivatives containing either five membered heterocyclic rings or aryl hydrazones were synthesized and evaluated for their …
Number of citations: 24 www.sciencedirect.com
H Lai, D Dou, S Aravapalli, T Teramoto… - Bioorganic & medicinal …, 2013 - Elsevier
1,2-Benzisothiazol-3(2H)-ones and 1,3,4-oxadiazoles individually have recently attracted considerable interest in drug discovery, including as antibacterial and antifungal agents. In this …
Number of citations: 66 www.sciencedirect.com
F Viani, B Rossi, W Panzeri, L Merlini, AM Martorana… - Tetrahedron, 2017 - Elsevier
2-Benzisothiazol-3(2H)-one (BIT) is one of the most common chemical biocides in industrial products, with a heterocyclic structure and a wide range of antimicrobial activity. A library of …
Number of citations: 22 www.sciencedirect.com
D Dou, D Alex, B Du, KC Tiew, S Aravapalli… - Bioorganic & medicinal …, 2011 - Elsevier
A series of broad-spectrum antifungal agents based on the 1,2-benzisothiazol-3(2H)-one scaffold is reported. Preliminary structure–activity relationship studies have established the …
Number of citations: 42 www.sciencedirect.com
MS Miranda, MAR Matos, VMF Morais… - The Journal of Chemical …, 2011 - Elsevier
The present work reports an experimental and computational study of the energetics of 1,2-benzisothiazol-3(2H)-one and 1,4-benzothiazin-3(2H,4H)-one. The standard (p=0.1MPa) …
Number of citations: 13 www.sciencedirect.com
XX Wang, TY Zhang, GH Dao, HY Hu - Aquatic Toxicology, 2018 - Elsevier
Isothiazolinones, such as 1,2-benzisothiazol-3(2H)-one (BIT), are widely used as biocides for bacterial growth control in many domestic and industrial processes. Despite their …
Number of citations: 16 www.sciencedirect.com
P Borgna, ML Carmellino, M Natangelo… - European journal of …, 1996 - Elsevier
N-Hydroxyalkyl derivatives of 1,2-benzisothiazol-3(2H)-one and 1,2-benzisothiazol-3(2H)-thione have been prepared and their antifungal and antibacterial activity evaluated. Several …
Number of citations: 31 www.sciencedirect.com
WB Jin, C Xu, Q Cheung, W Gao, P Zeng, J Liu… - Bioorganic …, 2020 - Elsevier
Carbapenem-resistant Enterobacteriaceae (CRE) producing New Delhi metallo-β-lactamase (NDM-1) cause untreatable bacterial infections, posing a significant threat to human health. …
Number of citations: 16 www.sciencedirect.com
Z Kapui, M Varga, K Urban-Szabó, E Mikus… - … of Pharmacology and …, 2003 - ASPET
Human leukocyte elastase (HLE) is a proteinase capable of degrading a variety of proteins. Under normal circumstances, the proteolytic activity of HLE is effectively controlled by its …
Number of citations: 44 jpet.aspetjournals.org
A Gómez-Zavaglia, A Kaczor, D Coelho… - Journal of Molecular …, 2009 - Elsevier
2-Allyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide (ABIOD) has been studied by matrix-isolation infrared spectroscopy and quantum chemical calculations. A conformational search on …
Number of citations: 12 www.sciencedirect.com

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